molecular formula C9H15N3 B7894775 4-(1H-Imidazol-1-yl)azepane dihydrochloride

4-(1H-Imidazol-1-yl)azepane dihydrochloride

Cat. No.: B7894775
M. Wt: 165.24 g/mol
InChI Key: AFLJQIHZZGYIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-1-yl)azepane dihydrochloride is a chemical compound that features an imidazole ring attached to an azepane ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while azepane is a seven-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)azepane dihydrochloride typically involves the reaction of imidazole with azepane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of azepane. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)azepane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Imidazolones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole compounds.

Scientific Research Applications

4-(1H-Imidazol-1-yl)azepane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)azepane dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of metal ion homeostasis.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: A simpler compound with similar chemical properties.

    Azepane: The parent compound of the azepane ring.

    Imidazolones: Oxidized derivatives of imidazole.

Uniqueness

4-(1H-Imidazol-1-yl)azepane dihydrochloride is unique due to the combination of the imidazole and azepane rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.

Properties

IUPAC Name

4-imidazol-1-ylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-9(3-5-10-4-1)12-7-6-11-8-12/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLJQIHZZGYIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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